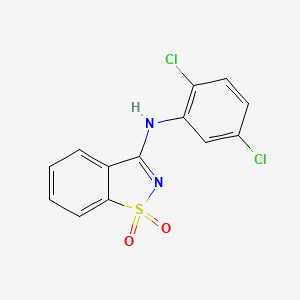

![molecular formula C19H20N2OS B5546593 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves multi-step chemical reactions, including the directed lithiation of precursors and subsequent reactions with various electrophiles. For instance, Stanetty et al. (1997) described the novel synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives, including directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, demonstrating the complexity and creativity required in the synthesis of such compounds (Stanetty et al., 1997).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often elucidated using crystallography and spectral data, providing insights into the compound's geometry and electronic configuration. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a related compound, were determined by X-ray crystallography, highlighting the detailed structural analysis required for such molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can vary widely, demonstrating the compound's versatility. For instance, Velikorodov et al. (2011) explored the acylation and alkylation of benzothiazoles, leading to a variety of derivatives, showcasing the reactivity and functionalization potential of the benzothiazole core (Velikorodov et al., 2011).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are often determined through rigorous testing and analysis, although specific data for 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide may require further research.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and pKa values, are essential for the application and handling of benzothiazole derivatives. For example, the pKa determination of newly synthesized N-(benzothiazole-2-yl) derivatives provided valuable insights into the acidity constants of these compounds, critical for predicting their behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study explored the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their antimicrobial and anti-inflammatory activities. These compounds, including benzothiazole derivatives, showed promising results against bacterial and fungal infections and displayed significant anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).

Cancer Treatment Potential

The influence of 2-(4-aminophenyl)benzothiazole molecules on human ovarian carcinoma cells was examined, revealing potent inhibitory effects on specific cell lines. These compounds were effective at nanomolar concentrations, showing high selectivity and promising in vivo anti-tumor activity (Bradshaw et al., 1998).

Corrosion Inhibition

Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic conditions showed that these compounds offer significant protection against corrosion. They can adsorb onto metal surfaces, providing both physical and chemical barriers to corrosion processes (Hu et al., 2016).

Material Science Applications

The luminescent properties of benzothiazole derivatives were investigated, highlighting their potential in white light emission. These compounds exhibit different emission regions, making them suitable for the development of white-light emitting devices with applications in display technologies (Lu et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and organic synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action .

properties

IUPAC Name |

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-12-5-10-16-15(11-12)21-17(23-16)13-6-8-14(9-7-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJLHPNTGHZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)

![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)

![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)